6-Oxa-2,3-diazabicyclo[3.3.1]nonane
Description
Overview of Bridged Bicyclic Architectures in Chemical Research
Bridged bicyclic frameworks, such as the bicyclo[3.3.1]nonane system, represent a fascinating and highly significant class of molecules in chemical research. Their rigid, three-dimensional structures make them valuable scaffolds in a multitude of applications, from supramolecular chemistry to the development of new therapeutic agents. rsc.orgnih.gov The unique conformational properties of these systems have been the subject of extensive investigation for decades. nih.gov The bicyclo[3.3.1]nonane moiety is a recurring structural motif in a wide array of biologically active natural products, which has spurred considerable interest in their synthesis and functionalization. nih.govnih.gov
These architectures are not merely of academic interest; they have practical applications as ion receptors, components of metallocycles, and as molecular tweezers. nih.govnih.gov Furthermore, derivatives of bicyclo[3.3.1]nonane are actively being explored as potential anticancer therapeutics and have been investigated for their utility in asymmetric catalysis. nih.govnih.gov The inherent structural rigidity and defined spatial arrangement of substituents make these compounds excellent templates for designing ligands for biological targets, such as the estrogen receptor. researchgate.net The development of synthetic routes to these complex molecules is a challenging but important area of organic synthesis, with methodologies often classified into intramolecular and intermolecular bond-forming strategies. rsc.org
Classification and Nomenclature of Bicyclo[3.3.1]nonane Frameworks
The systematic naming of bicyclic compounds follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature for the bicyclo[3.3.1]nonane framework is derived as follows:
"Bicyclo" : This prefix indicates that the compound contains two rings that share two or more atoms. researchgate.net
"[3.3.1]" : These numbers, enclosed in square brackets, denote the number of carbon atoms in each of the three bridges connecting the two bridgehead atoms. The numbers are listed in descending order. In the case of bicyclo[3.3.1]nonane, there are two bridges of three carbons and one bridge of one carbon. researchgate.net
"nonane" : This suffix indicates that the total number of carbon atoms in the bicyclic system is nine. researchgate.netresearchgate.net
When heteroatoms (atoms other than carbon) are present in the ring system, their presence is indicated by prefixes such as "oxa" for oxygen, "aza" for nitrogen, and "thia" for sulfur. The position of these heteroatoms is specified by a number (a locant) that indicates their location within the bicyclic framework. For the compound 6-Oxa-2,3-diazabicyclo[3.3.1]nonane , the name indicates:
A bicyclo[3.3.1]nonane core structure.
An oxygen atom replacing the carbon at position 6 ("6-Oxa").
Two nitrogen atoms replacing the carbons at positions 2 and 3 ("2,3-diaza").
This systematic nomenclature allows for the unambiguous identification of the structure of complex heterocyclic bicyclic compounds.
Significance of Heteroatom Incorporation within Bicyclic Systems
The introduction of heteroatoms such as oxygen, nitrogen, and sulfur into carbocyclic frameworks dramatically alters the physical and chemical properties of the resulting heterocyclic compounds. In the context of bicyclic systems like bicyclo[3.3.1]nonane, heteroatom incorporation is a powerful strategy for fine-tuning molecular properties for specific applications. These alterations can include changes in reactivity, polarity, lipophilicity, and the capacity for intermolecular interactions like hydrogen bonding.
Heterocyclic compounds are fundamental to life, forming the core structures of many essential biomolecules, including nucleic acids and vitamins. In medicinal chemistry, the incorporation of heteroatoms is a key tactic in drug design. For instance, azabicyclo[3.3.1]nonane derivatives have been shown to possess a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. rsc.orgnih.gov Specifically, 3,7-diazabicyclo[3.3.1]nonane derivatives have been investigated as ligands for nicotinic acetylcholine (B1216132) receptors, with their affinity and selectivity being modulated by the nature of their substituents. The presence of heteroatoms can also influence the conformational preferences of the bicyclic system, which in turn affects its biological activity. rsc.orgnih.gov The strategic placement of heteroatoms can lead to the development of highly potent and selective therapeutic agents.
Specific Context of this compound within Academic Inquiry
A thorough review of the current scientific literature indicates that the specific compound This compound is not a widely studied molecule. There are no prominent research articles detailing its synthesis, properties, or specific applications. However, the academic context and potential areas of inquiry for this compound can be inferred from the extensive research on its structural relatives, namely other oxa- and aza-substituted bicyclo[3.3.1]nonanes.
Given that the azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, it is plausible that This compound could be a target for synthesis in drug discovery programs. nih.gov The presence of both oxygen and nitrogen heteroatoms offers multiple sites for hydrogen bonding and other intermolecular interactions, which are crucial for binding to biological targets. For example, various diazabicyclo[3.3.1]nonane derivatives have been investigated for their effects on central nervous system receptors and transporters. nih.govnih.gov
Furthermore, the conformational rigidity of the bicyclo[3.3.1]nonane framework, combined with the specific stereochemistry imposed by the heteroatoms at positions 2, 3, and 6, could make this compound an interesting candidate for use as a chiral ligand in asymmetric catalysis or as a unique building block in supramolecular chemistry. The study of its conformational dynamics, potentially through computational methods and NMR spectroscopy, would be a logical first step in its academic exploration. While direct research on This compound is currently limited, its structural features suggest it could be a compound of interest in the fields of medicinal chemistry and materials science.
Data Tables
Table 1: Properties of Selected Bicyclo[3.3.1]nonane Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
|---|---|---|---|
| Bicyclo[3.3.1]nonane | C₉H₁₆ | 124.22 | Parent carbocyclic framework |
| 9-Oxa-3,7-diazabicyclo[3.3.1]nonane | C₆H₁₂N₂O | 128.17 | Contains an ether bridge and two secondary amine groups |
| 3,7-Diazabicyclo[3.3.1]nonane | C₇H₁₄N₂ | 126.20 | Known as bispidine; a key scaffold for ligands |
Data sourced from PubChem and other chemical databases.
Structure
3D Structure
Properties
CAS No. |
340701-70-4 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
6-oxa-2,3-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H12N2O/c1-2-9-6-3-5(1)8-7-4-6/h5-8H,1-4H2 |
InChI Key |
JKCKKEMIYGVAGH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2CC1NNC2 |
Origin of Product |
United States |
Structural and Conformational Analysis of 6 Oxa 2,3 Diazabicyclo 3.3.1 Nonane
Theoretical Conformational Energetics and Interconversion Pathways
Theoretical calculations, including ab initio and density functional theory (DFT) methods, are crucial for understanding the potential energy surface of bicyclo[3.3.1]nonane systems. These studies provide insights into the relative stabilities of different conformations and the energy barriers that separate them. For the general bicyclo[3.3.1]nonane skeleton, three primary conformations are considered.
The boat-chair (BC) conformation serves as a common alternative to the CC form in many substituted or heteroatom-containing bicyclo[3.3.1]nonanes. Adopting a BC conformation can alleviate the severe transannular C3-C7 repulsions present in the CC form. researchgate.net In systems with heteroatoms at the 3 and 7 positions, lone pair-lone pair repulsions can favor the BC conformer, a phenomenon sometimes referred to as the "hockey sticks" effect. nih.gov For 6-Oxa-2,3-diazabicyclo[3.3.1]nonane, a BC conformation where the diazacyclohexane ring adopts a boat form could potentially reduce the repulsion between the adjacent nitrogen lone pairs. Theoretical calculations on related systems like 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one have shown a preference for the chair-boat conformation.
The twist-boat (or twin-boat) conformation is typically the highest in energy for the parent bicyclo[3.3.1]nonane due to torsional strain. Consequently, its existence in detectable amounts is often ruled out unless specific substitution patterns provide stabilization. For derivatives of 3-azabicyclo[3.3.1]nonan-9-ones and 3,7-diazabicyclo[3.3.1]nonan-9-ones, the twin-boat conformation is considered a possible stereochemical form, though less common than the CC and BC conformers.
Experimental Determination of Conformational Preferences
Experimental methods, primarily solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and solid-state X-ray crystallography, provide definitive evidence of the preferred conformations of these bicyclic systems.
Solution-state NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules. Parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data can elucidate the predominant conformation and, in some cases, allow for the quantification of conformational equilibria. For many 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, NMR studies have shown that they exist in a chair-boat conformation in solution, with the aryl groups in the chair portion oriented equatorially and those in the boat portion oriented axially. researchgate.net This preference is driven by the need to minimize steric hindrance from the bulky aryl substituents. For the specific case of this compound, detailed NMR studies would be required to determine its solution-state conformational preferences, which would be heavily influenced by the electronic interactions of the N-N-C-O system.
X-ray crystallography provides an unambiguous picture of a molecule's conformation in the solid state. While this conformation may not always be the lowest energy form in solution, it represents a stable point on the potential energy surface. Crystallographic studies on a wide range of bicyclo[3.3.1]nonane derivatives have revealed CC, BC, and distorted conformations.
In a closely related system, a derivative containing a 6-oxa-2,4-diazabicyclo[3.3.1]nonane moiety was analyzed using X-ray diffraction. nih.gov The study revealed a complex conformation where neither of the six-membered rings adopts a perfect chair or boat shape. The diazacyclohexane ring (N1/N4/C7–C9/C11) was found to exist in a half-chair conformation , while the oxacyclohexane ring (O1/C5–C9) adopted an envelope conformation , with the C8 atom serving as the flap. nih.gov The mean planes of these two rings were observed to be nearly perpendicular to each other. nih.gov Although this data is for a 2,4-diaza isomer and not the 2,3-diaza target compound, it highlights that the introduction of heteroatoms can lead to significantly distorted, non-classical conformations in the solid state.
Table 1: Conformational Details of a Related 6-Oxa-2,4-diazabicyclo[3.3.1]nonane Moiety from Crystallographic Data nih.gov
| Ring System | Observed Conformation | Dihedral Angle Between Mean Planes |
| Diazacyclohexane Ring | Half-Chair | 86.94° - 88.69° |
| Oxacyclohexane Ring | Envelope (C8 as flap) |
Influence of Heteroatom (Oxygen and Nitrogen) Positions on Ring Conformation
The bicyclo[3.3.1]nonane skeleton can theoretically exist in three primary conformations: a twin-chair (CC), a boat-chair (BC), and a twin-boat (BB). For the parent carbocycle, the twin-chair conformation is the most stable. However, the introduction of heteroatoms, as in this compound, significantly alters the conformational landscape.
The positioning of the oxygen atom at the 6-position and the two adjacent nitrogen atoms at the 2- and 3-positions introduces several key factors that influence the ring's conformation. Empirical force field calculations on related oxabicyclo[3.3.1]nonanes have shown that replacing methylene units with ether oxygens can lead to a flattening of the rings within the chair conformers researchgate.net. In the case of this compound, the oxa-substituted ring (C1-C7-C8-C5-O6) and the aza-substituted ring (C1-N2-N3-C4-C5) are subject to these effects.
The preference between the twin-chair and boat-chair forms is a delicate balance. In many heteroatom-substituted bicyclo[3.3.1]nonanes, the twin-chair conformation remains the most stable smolecule.com. However, placing an oxygen atom at position 3, as in 3-oxabicyclo[3.3.1]nonane, maintains a preference for the chair-chair conformer researchgate.net. Conversely, in systems like 2,4-dioxabicyclo[3.3.1]nonane, the boat-chair conformation becomes the most stable due to the cumulative electronic and steric effects of the heteroatoms researchgate.net. For this compound, the hydrazine (B178648) (N2-N3) moiety introduces lone pair-lone pair repulsions and specific bond length/angle constraints that, combined with the C-O-C bridge, will dictate the ultimate conformational equilibrium. The nitrogen atoms, depending on their hybridization, can significantly influence the geometry. Pyramidal nitrogen atoms tend to favor boat-chair conformations in related 3,7-diazabicyclo[3.3.1]nonanes, whereas planar (sp2-hybridized) nitrogens can favor the twin-chair form .
Impact of Substituent Effects on Conformational Equilibria
Substituents on the this compound skeleton, particularly on the nitrogen atoms, can dramatically shift the conformational equilibrium. The nature of the substituents at the N2 and N3 positions is critical in determining the preferred conformation.
For instance, in analogous 3,7-diazabicyclo[3.3.1]nonane systems, bulky substituents can introduce significant steric strain. Large aryl groups at the 2,4,6, and 8 positions have been shown to force the molecule into a boat-chair conformation to alleviate 1,3-diaxial steric repulsions researchgate.net. Similarly, substitution at the N2 and N3 positions of this compound with bulky groups would likely favor a boat-chair conformer to minimize steric clash.
The electronic nature of the substituents also plays a vital role. N-nitrosation in 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes imposes more sp2 character on the nitrogen atoms, which reduces lone pair-lone pair repulsion and can favor the twin-chair conformation . In a similar vein, attaching electron-withdrawing groups (e.g., acyl groups) to N2 and N3 could planarize the nitrogen atoms, potentially stabilizing the twin-chair form. Conversely, alkyl substituents, which maintain the pyramidal geometry of the nitrogen atoms, would likely favor a boat-chair conformation .
The following table summarizes the predicted conformational preferences based on substituent types at the N2 and N3 positions, drawing parallels from related diazabicyclo[3.3.1]nonane systems.
| Substituent Type at N2/N3 | Nitrogen Hybridization | Key Effect | Predicted Dominant Conformer |
| Hydrogen / Alkyl | sp3 (pyramidal) | Steric bulk / Lone pair repulsion | Boat-Chair (BC) |
| Aryl | sp3 (pyramidal) | Significant steric hindrance | Boat-Chair (BC) |
| Acyl / Carbonyl | sp2 (planar) | Reduced lone pair repulsion | Twin-Chair (CC) |
| Arylsulphonyl | sp3 (pyramidal) | Steric bulk | Boat-Chair (BC) |
Analysis of Intramolecular Interactions
The unique arrangement of heteroatoms in this compound gives rise to a variety of specific intramolecular interactions that are crucial in defining its conformational stability.
Transannular Interactions and their Energetic Contribution
Transannular interactions, or through-space interactions between non-bonded atoms across the rings, are a hallmark of the bicyclo[3.3.1]nonane framework nih.gov. In the parent carbocycle, a significant destabilizing interaction occurs between the endo-hydrogens at the C3 and C7 positions in the twin-chair conformation, leading to a C3-C7 distance of about 3.0 Å cdnsciencepub.com.
Dihydrogen Bonding and Proper Hydrogen Bonding
The presence of N-H groups in the unsubstituted or mono-substituted this compound provides the capacity for both intramolecular hydrogen and dihydrogen bonding.
Proper Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the N-H proton at one of the nitrogen positions and the lone pair of the oxygen atom at the 6-position. The feasibility of this interaction is highly dependent on the molecular conformation bringing these groups into sufficient proximity. Such bonds are known to be stabilizing factors in other substituted bicyclo[3.3.1]nonanes .
Dihydrogen Bonding: This is a non-conventional hydrogen bond (D–H···H–A) where a protonic hydrogen (e.g., N-H) interacts with a hydridic hydrogen (e.g., C-H) nih.gov. In protonated 3-aza-bicyclo[3.3.1]nonane, a dihydrogen bond with significant covalent character has been identified between a C-H and an H-N+ hydrogen, resulting in a stabilization energy of 4.24 kcal/mol . In the this compound system, a similar interaction could occur between an N-H proton and an endo C-H proton (e.g., at C7 or C8) if the geometry of the boat-chair conformer allows for close contact.
The energetic contributions of these potential bonding interactions are summarized below.
| Interaction Type | Potential Donor/Acceptor Pair | Conformer Requirement | Estimated Energetic Contribution |
| Proper H-Bond | N2-H ··· O6 or N3-H ··· O6 | Specific BC or twisted CC | Stabilizing (typically 2-5 kcal/mol) |
| Dihydrogen Bond | N-H ··· H-C (endo) | Boat-Chair (BC) | Stabilizing (can be >4 kcal/mol) |
Stereoelectronic Interactions and the "Hockey Sticks" Effect
Stereoelectronic interactions involving the lone pairs of the heteroatoms are critical to understanding the conformational preferences of this compound. The "Hockey Sticks" effect is a well-documented phenomenon in bicyclo[3.3.1]nonane derivatives where lone pair-lone pair repulsion between heteroatoms at the 3 and 7 positions (e.g., sulfur or selenium) destabilizes the twin-chair conformation, leading to a preference for the boat-chair form acs.org.
While this compound lacks a heteroatom at the 7-position, analogous repulsive interactions can occur. In the twin-chair conformation, repulsive interactions between the lone pairs of the N3 nitrogen and the C7-H bond, and between the O6 oxygen lone pairs and the C8-H bond, can occur. More significantly, stabilizing stereoelectronic interactions can also be present. For example, in 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, stabilizing LP-N–C–S interactions were found to favor the twin-chair conformer, counteracting the typical hockey sticks repulsion . In this compound, analogous hyperconjugative interactions, such as an nN -> σC-O or nO -> σC-N interaction, could play a crucial role in stabilizing a particular conformation. The balance between these repulsive through-space interactions and stabilizing through-bond stereoelectronic effects ultimately governs the conformational equilibrium.
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Calculations (Ab Initio and Density Functional Theory)
Quantum mechanical calculations, including both ab initio and Density Functional Theory (DFT) methods, have been instrumental in characterizing the properties of bicyclo[3.3.1]nonane derivatives. These methods provide a fundamental understanding of the molecule's geometry, conformational preferences, and energy landscape.
Geometry Optimization and Equilibrium Structure Determination
Theoretical calculations are crucial for determining the stable three-dimensional arrangement of atoms in 6-Oxa-2,3-diazabicyclo[3.3.1]nonane. Geometry optimization procedures, performed using methods like the Hartree-Fock (HF) level with a 6-31G basis set, help in identifying the equilibrium structures of different conformers. tandfonline.com For the related 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, full geometry optimization at the HF/6-31G level showed negligible variation in interatomic distances when a phenyl group was included in the calculation versus when it was replaced by a hydrogen. tandfonline.com
The primary conformations of the bicyclo[3.3.1]nonane system are the chair-chair (CC) and boat-chair (BC) forms. tandfonline.com For many bicyclo[3.3.1]nonane derivatives, the CC conformer is found to be the most stable. researchgate.net However, substitutions within the bicyclic framework can significantly influence the conformational preference. rsc.org For instance, in 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, the BC conformation is adopted to minimize steric repulsion between the aryl groups. rsc.org
Calculation of Conformational Energy Differences
Computational methods are employed to calculate the energy differences between various conformers, providing insight into their relative stabilities. For 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, single-point calculations at the MP4/6-31G level revealed an energy difference of only 1.497 kcal/mol between the CC and BC conformers. tandfonline.com Similarly, for bicyclo[3.3.1]nonan-9-one, the calculated free energy difference (ΔG1) between the twin-chair (CC) and boat-chair (BC) conformations is approximately 1 kcal/mol. researchgate.net These small energy differences suggest that multiple conformations can coexist in equilibrium.
| Compound | Method | ΔE (BC - CC) (kcal/mol) |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | MP4/6-31G | 1.497 |
| Bicyclo[3.3.1]nonan-9-one | DFT | ~1.0 |
Table 1: Calculated Conformational Energy Differences
Energy Landscape and Potential Energy Surface Exploration
Exploring the potential energy surface (PES) provides a comprehensive picture of all possible conformations and the energy barriers separating them. For bicyclo[3.3.1]nonan-9-one, the inversion barrier (ΔG1‡) between the CC and BC conformers is about 6 kcal/mol. researchgate.net The conformational landscape of bicyclo[3.3.1]nonane derivatives is influenced by factors such as steric hindrance and intramolecular interactions. rsc.org The presence of bulky substituents or heteroatoms can lead to a preference for the BC conformer to alleviate steric strain or lone pair-lone pair repulsion. rsc.org
Molecular Dynamics Simulations for Conformational Dynamics
While specific molecular dynamics (MD) simulations for this compound are not extensively reported in the provided context, MD simulations are a powerful tool for studying the conformational dynamics of related bicyclic azoalkanes. researchgate.net These simulations can provide insights into the time-evolution of the system and the mechanisms of conformational transitions. For N,N'-diacylbispidines (3,7-diazabicyclo[3.3.1]nonane derivatives), NMR spectroscopy, including variable temperature experiments, has been used to study their solution conformations and the presence of syn/anti-isomers. researchgate.net
Electronic Structure Analysis and Bonding Characterization
Understanding the electronic structure and bonding is essential for explaining the observed properties and reactivity of this compound.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize chemical bonding. QTAIM analysis has been applied to heteroanalogues of bicyclo[3.3.1]nonane to understand the nature of intramolecular interactions. nih.gov For instance, in 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, QTAIM analysis has been used to justify the preference for the CC conformer due to stabilizing stereoelectronic interactions. rsc.orgnih.gov This method helps in elucidating the role of weak intramolecular interactions, such as hydrogen bonding and other non-covalent interactions, in determining the conformational preferences of these bicyclic systems. nih.gov
Prediction of Spectroscopic Properties from Computational Models
Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules like this compound. Through the use of theoretical models, it is possible to estimate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and Infrared (IR) spectra. These predictions are invaluable for complementing experimental data, aiding in spectral assignment, and providing insights into the molecule's electronic structure and geometry.
The primary method employed for these predictions is Density Functional Theory (DFT), often in conjunction with specific functionals such as B3LYP or ωB97X-D, and a variety of basis sets (e.g., 6-31G(d) or larger). For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach for calculating isotropic shielding constants, which are then converted into chemical shifts. It is a common practice to use a linear regression analysis of calculated shieldings against experimental shifts for a set of related compounds to improve the accuracy of the predictions. nih.gov
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum for this compound would be characterized by signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the proximity of electronegative atoms (oxygen and nitrogen) and the rigid bicyclic framework. Protons on carbons adjacent to the oxygen and nitrogen atoms are expected to be deshielded and thus appear at a lower field (higher ppm values). libretexts.orglibretexts.org The following table provides an illustrative example of predicted ¹H NMR chemical shifts based on typical values for similar structural motifs. oregonstate.eduucl.ac.ukpdx.edu
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H1/H5 (Bridgehead) | ~2.8 - 3.2 | Multiplet | Bridgehead protons adjacent to nitrogen and within the bicyclic system. |
| H4/H8 (Axial/Equatorial) | ~2.5 - 3.0 | Multiplet | Methylene protons adjacent to nitrogen. Axial and equatorial protons would have distinct chemical shifts. |
| H7/H9 (Axial/Equatorial) | ~3.5 - 4.0 | Multiplet | Methylene protons adjacent to the bridgehead oxygen, expected to be significantly deshielded. |
| NH | ~4.0 - 5.5 | Broad Singlet | Chemical shift can be highly variable and dependent on solvent and concentration. |
Predicted ¹³C NMR Spectral Data
Similarly, the ¹³C NMR spectrum can be predicted using computational methods. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the nature of the atoms they are bonded to. Carbons bonded to the electronegative oxygen and nitrogen atoms will exhibit larger chemical shifts (downfield). uea.ac.ukresearchgate.net An illustrative table of predicted ¹³C NMR chemical shifts for this compound is presented below, based on general principles and data from related heterocyclic systems. acs.orgnyu.edu
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C1/C5 (Bridgehead) | ~55 - 65 | Bridgehead carbons adjacent to nitrogen. |
| C4/C8 | ~45 - 55 | Carbons adjacent to nitrogen atoms. |
| C7/C9 | ~70 - 80 | Carbons adjacent to the bridgehead oxygen atom, showing significant deshielding. |
Predicted IR Spectral Data
Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared absorption bands of a molecule. These calculations help in assigning the various peaks in an experimental IR spectrum to specific bond vibrations (stretching, bending, etc.). For this compound, key predicted vibrational frequencies would include N-H stretching, C-H stretching, C-N stretching, and C-O-C stretching. The following table provides an example of predicted IR absorption bands.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | ~3300 - 3400 | Medium |
| C-H Stretch (Aliphatic) | ~2850 - 3000 | Strong |
| C-N Stretch | ~1100 - 1250 | Medium |
| C-O-C Stretch (Ether) | ~1050 - 1150 | Strong |
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for probing the intricate structural and dynamic features of 6-Oxa-2,3-diazabicyclo[3.3.1]nonane in solution. A combination of one-dimensional and multi-dimensional NMR experiments provides a comprehensive picture of its molecular architecture.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Basic Assignment
One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental insights into the chemical environment of each proton and carbon atom within the molecule. nih.gov The chemical shifts (δ) in these spectra are highly sensitive to the electronic environment of the nuclei, providing crucial information for the initial assignment of the molecular structure.
In a typical ¹H NMR spectrum of a bicyclo[3.3.1]nonane derivative, the bridgehead protons often appear as distinct signals. The protons on the carbon atoms adjacent to the oxygen and nitrogen heteroatoms will exhibit chemical shifts that are deshielded (shifted to a higher ppm value) due to the electronegativity of these atoms. The coupling constants (J-values) between adjacent protons, observed as splitting in the signals, are invaluable for determining the dihedral angles between them and thus deducing the relative stereochemistry.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms are also influenced by the presence of the heteroatoms. For instance, the carbon atoms directly bonded to the oxygen and nitrogen atoms will resonate at a lower field (higher ppm) compared to the other aliphatic carbons in the bicyclic system. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be further employed to distinguish between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals.
Table 1: Representative ¹H and ¹³C NMR Data for Bicyclo[3.3.1]nonane Derivatives
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Bridgehead (e.g., C1, C5) | Varies | Varies |
| Protons/Carbons α to Heteroatoms | Higher δ | Higher δ |
| Other Aliphatic Protons/Carbons | Lower δ | Lower δ |
Note: Actual chemical shifts are highly dependent on the specific substitution pattern and solvent used.
Two-Dimensional NMR Correlation Techniques (COSY, NOESY, DQCOSY, HMBC, HSQC)
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of bicyclic systems like this compound and for elucidating its detailed three-dimensional structure. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. sdsu.edu Cross-peaks in a COSY spectrum connect the signals of protons that are typically two or three bonds apart, confirming the connectivity of the proton network within the molecule. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, irrespective of their bonding connectivity. harvard.edu The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information for determining the stereochemistry and conformation of the molecule.
DQCOSY (Double Quantum Filtered COSY): This is a variation of the COSY experiment that provides cleaner spectra by suppressing strong diagonal peaks and singlets, making it easier to identify weak cross-peaks. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment establishes the direct one-bond correlation between protons and the carbon atoms they are attached to. sdsu.edu It is a powerful tool for assigning the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over two or three bonds) between protons and carbon atoms. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the carbon skeleton of the molecule.
Through the combined application of these 2D NMR techniques, a detailed and unambiguous assignment of all proton and carbon signals in this compound can be achieved, providing a solid foundation for understanding its structure.
Variable Temperature NMR for Conformational Equilibria and Barriers
The bicyclo[3.3.1]nonane framework is known to exist in various conformations, most notably the chair-chair and chair-boat forms. researchgate.net Variable Temperature (VT) NMR spectroscopy is a powerful technique used to study the dynamic equilibria between these conformers. acs.orgrsc.org
By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the rate of interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to the coalescence of these separate signals into a single, averaged signal.
Analysis of the line shapes at different temperatures allows for the determination of the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium, as well as the activation energy (ΔG‡) for the interconversion process. nih.gov This information provides valuable insights into the relative stabilities of the different conformations and the energy barriers that separate them. For this compound, VT NMR studies can quantify the preference for a particular chair-chair or chair-boat conformation and the energetic cost of flipping between them.
Single Crystal X-ray Diffraction Analysis for Solid-State Structures
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. ub.edu It provides a static picture of the molecule, revealing bond lengths, bond angles, and torsional angles with high precision.
Determination of Relative and Absolute Configurations
For chiral molecules like derivatives of this compound, single crystal X-ray diffraction can be used to determine both the relative and absolute configurations of the stereocenters. researchgate.net The relative configuration describes the spatial arrangement of the different substituents with respect to each other.
The determination of the absolute configuration, which is the actual three-dimensional arrangement of the atoms in space, often requires the presence of a heavy atom in the structure or the use of anomalous dispersion effects. researchgate.net By unambiguously establishing the absolute stereochemistry, X-ray crystallography provides a crucial reference point for the interpretation of data from other analytical techniques, such as circular dichroism spectroscopy.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, single crystal X-ray diffraction also provides detailed information about how molecules are arranged in the crystal lattice. mdpi.com This includes the identification and characterization of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov
For this compound, the nitrogen atoms of the diazabicyclo core and the oxygen atom can participate in hydrogen bonding, which can significantly influence the crystal packing. The analysis of these interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its potential for forming specific supramolecular architectures. The way the molecules pack in the crystal can also influence the observed conformation, which may differ from the preferred conformation in solution. acs.org
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, this method provides a detailed picture of how molecules interact with their neighbors. For this compound, this analysis would be crucial for understanding its solid-state packing and the nature of its non-covalent interactions.
Based on analyses of related nitrogen-containing heterocyclic compounds and bicyclic ethers, the Hirshfeld surface of this compound is expected to be dominated by hydrogen bonding and van der Waals forces. researchgate.net The key intermolecular contacts anticipated are:
H···H Interactions: These are generally the most abundant contacts and are expected to comprise a significant portion of the molecular surface, reflecting the hydrogen-rich exterior of the molecule. In similar bicyclic structures, these interactions can account for over 50% of the total surface contacts. researchgate.net
N···H/H···N Interactions: Similar to the O···H contacts, the nitrogen atoms of the diaza-group will participate in hydrogen bonding, which would be clearly identifiable and quantifiable through Hirshfeld analysis.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. A hypothetical distribution of these contacts for this compound, based on analogous structures, is presented in the table below.
| Interaction Type | Expected Contribution (%) | Description |
|---|---|---|
| H···H | ~50-60% | Represents the van der Waals forces between hydrogen atoms on adjacent molecules. |
| O···H/H···O | ~15-25% | Corresponds to hydrogen bonds involving the ether oxygen and hydrogens on neighboring molecules. |
| N···H/H···N | ~10-20% | Indicates hydrogen bonding involving the nitrogen atoms of the hydrazine (B178648) moiety. |
| C···H/H···C | ~5-10% | Weaker van der Waals interactions between carbon and hydrogen atoms. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying functional groups and providing insights into the molecular structure of a compound. For this compound, these complementary techniques would allow for the unambiguous identification of its key structural features.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a characteristic fingerprint of the molecule's functional groups.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, thus providing complementary information to IR spectroscopy.
The expected vibrational frequencies for this compound are tabulated below, based on data from related heterocyclic and bicyclic compounds.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm-1) | Expected Raman Frequency (cm-1) |
|---|---|---|---|
| N-H | Stretching | 3200-3400 (broad) | 3200-3400 (weak) |
| C-H (alkane) | Stretching | 2850-2960 | 2850-2960 (strong) |
| N-H | Bending | 1550-1650 | 1550-1650 (weak) |
| C-H | Bending | 1350-1470 | 1350-1470 |
| C-O-C (ether) | Asymmetric Stretching | 1050-1150 (strong) | 1050-1150 (weak) |
| C-N | Stretching | 1020-1250 | 1020-1250 |
| Bicyclic Ring | Skeletal Vibrations | < 1000 | < 1000 |
The N-H stretching vibrations are expected to appear as a broad band in the IR spectrum due to hydrogen bonding. The C-O-C stretching of the ether linkage would likely be a prominent feature in the IR spectrum. Conversely, the symmetric C-H stretching and skeletal vibrations of the bicyclic frame are anticipated to give rise to strong signals in the Raman spectrum.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.
For this compound, the theoretical exact mass can be calculated based on the masses of its constituent isotopes. This calculated mass can then be compared to the experimentally determined mass from an HRMS analysis, such as that performed by electrospray ionization (ESI) or electron ionization (EI).
The table below details the theoretical monoisotopic mass for the protonated molecule [M+H]+ of this compound.
| Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]+ | C6H13N2O+ | 129.10224 |
An experimental HRMS measurement yielding a value within a few parts per million (ppm) of the calculated mass would provide strong evidence for the proposed molecular formula of C6H12N2O. For instance, a related compound, 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene, has been characterized by HRMS to confirm its elemental composition. mdpi.com This underscores the utility of HRMS in the structural confirmation of complex heterocyclic systems.
Reaction Chemistry and Derivatization Strategies of the 6 Oxa 2,3 Diazabicyclo 3.3.1 Nonane Core
Functionalization at Ring Nitrogen Atoms
The nitrogen atoms at the 2- and 3-positions of the 6-oxa-2,3-diazabicyclo[3.3.1]nonane ring system are key sites for chemical modification. These secondary amine functionalities can undergo a variety of transformations, allowing for the introduction of diverse substituents that can modulate the molecule's properties.
One of the most common strategies for functionalizing these nitrogen atoms is through N-alkylation or N-acylation reactions. For instance, the nitrogen atoms can be protected with a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis. This is exemplified by the compound 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane, where one of the nitrogen atoms is functionalized with a Boc group, rendering it less reactive and allowing for selective reactions at other positions. cymitquimica.com This protection strategy is crucial for multi-step syntheses where chemoselectivity is required.
Furthermore, the nitrogen atoms can be involved in the formation of more complex bicyclic systems. In the synthesis of related diazabicyclo[3.3.1]nonane derivatives, N-alkylation has been employed to introduce various side chains. For example, the reaction of a cis-8-benzhydryl-1,4-diazabicyclo[3.3.1]nonane with 3-chloro-4′-fluoro propiophenone (B1677668) in the presence of a base like potassium carbonate leads to the formation of a new C-N bond at one of the ring nitrogens. nih.gov Similar strategies can be envisioned for the this compound core.
The conformational rigidity of the bicyclo[3.3.1]nonane framework can influence the reactivity of the nitrogen lone pairs. In related 3,7-diazabicyclo[3.3.1]nonanes (bispidines), the conformational preferences are well-studied and are known to impact their biological activity and coordination properties. researchgate.netiucr.org The orientation of the nitrogen lone pairs in the preferred chair-boat or chair-chair conformation of the this compound system would similarly dictate their accessibility for functionalization.
Modification and Derivatization of Carbon Frameworks
Modification of the carbon skeleton of the this compound core can be achieved either by building the ring system from functionalized precursors or by carrying out reactions on the pre-formed bicyclic structure.
Domino reactions represent a powerful tool for the construction of complex bicyclic systems with high efficiency. For example, a highly stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been developed through an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.gov This approach allows for the creation of multiple stereogenic centers, including a tetrasubstituted one, in a single synthetic operation. nih.gov Although this example leads to a related oxabicyclo[3.3.1]nonane, the principles of using domino reactions to construct the core with specific carbon functionalities are applicable.
Another strategy involves the dimerization of functionalized monomers. For instance, novel C2-symmetric 2,3,6,7,9-pentaazabicyclo[3.3.1]nonane derivatives have been assembled through a double Mannich-type reaction of 3-oxo-2-arylhydrazonopropanals with ammonium (B1175870) acetate (B1210297). nih.gov This reaction proceeds under microwave or ultrasound irradiation, leading to high yields and selectivity. nih.gov This demonstrates a method to construct a related bicyclic core with aryl substituents on the carbon framework.
The modification of the carbon framework can also involve reactions that alter the substitution pattern of the bicyclic rings. For example, in the synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one, hydroboration-oxidation reactions were used to introduce hydroxyl groups at specific positions on the carbon skeleton. kirj.ee The regioselectivity of this reaction was found to be dependent on the steric bulk of both the protecting groups and the hydroborating agent. kirj.ee Such strategies could be adapted to introduce functional groups onto the carbon framework of a pre-existing this compound system.
Regioselectivity and Stereoselectivity in Chemical Transformations
The rigid, bicyclic nature of the this compound core imposes significant conformational constraints, which in turn play a crucial role in directing the regioselectivity and stereoselectivity of chemical reactions. The bicyclo[3.3.1]nonane system can exist in different conformations, with the chair-chair and chair-boat forms being the most common. rsc.org The preferred conformation can be influenced by the nature and position of substituents, which can lead to specific stereochemical outcomes in reactions.
Organocatalysis has emerged as a powerful tool for the stereocontrolled synthesis of bicyclo[3.3.1]nonane frameworks. researchgate.net Asymmetric synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved with excellent diastereoselectivities (>99:1 dr) and high enantioselectivities (up to 96% ee) using modularly designed organocatalysts. nih.gov This high level of stereocontrol is attributed to the organized transition state assembly facilitated by the catalyst. nih.gov
In the synthesis of chiral bicyclo[3.3.1]nonanes, regioselective ring-opening of a tricyclic precursor has been demonstrated. rsc.org The mechanism of this reaction was determined to be an E1-type homo-1,4-elimination, which proceeded through a carbocation intermediate, leading to a specific regio- and stereoisomer. rsc.org
The facial selectivity of reactions on bicyclic alkenes is also a well-established phenomenon. Transition-metal complexes can activate oxa- and azabicyclic alkenes with high facial selectivity due to the strained nature of the bicyclic structure. researchgate.net This allows for the construction of products with multiple stereocenters in a controlled manner. researchgate.net For the this compound system, reactions involving the carbon-carbon double bonds, if present, would be expected to proceed with high stereoselectivity.
Ring-Opening and Ring-Expansion Reactions of Related Bicyclic Heterocycles
Ring-opening and ring-expansion reactions are important strategies for the synthesis and transformation of bicyclic heterocycles. These reactions can provide access to novel ring systems that are otherwise difficult to prepare.
A notable example is the ring expansion of a substituted cyclopentanone (B42830) to a cyclic hydroxamic acid, which serves as a key step in the total synthesis of (±)-phyllantidine, a natural product containing an oxazabicyclo[3.3.1]nonane core. nih.gov This reaction allows for the facile installation of an embedded nitrogen-oxygen bond, a key feature of the target molecule. nih.gov The regiochemical outcome of this ring expansion was found to be influenced by the electronic effects of substituents adjacent to the migrating carbon. nih.gov
Asymmetric ring-opening (ARO) of oxa- and azabicyclic alkenes is a powerful method for the synthesis of chiral, functionalized monocyclic compounds. researchgate.net These reactions are often catalyzed by transition metals, such as rhodium(I), and can proceed with high enantioselectivity. researchgate.net For instance, the copper-catalyzed rearrangement/allylic alkylation of 2,3-diazabicyclo[2.2.1]heptenes with Grignard reagents proceeds via a Lewis acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement to form a ring-opened product. researchgate.net
Elucidation of Reaction Mechanisms
Understanding the mechanisms of reactions involving the this compound core is essential for optimizing reaction conditions and predicting product outcomes. A combination of experimental studies and computational chemistry is often employed to elucidate these mechanisms.
For the formation of 2,3,6,7,9-pentaazabicyclo[3.3.1]nonane derivatives through a Mannich-type reaction, a plausible mechanism has been proposed. nih.gov It involves the initial formation of an iminium ion intermediate, which is then attacked by an enolate ion to form the bicyclic product. nih.gov
In the organocatalytic domino reaction for the synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives, a proposed mechanism involves the formation of an enamine intermediate from the reaction of the enal with the organocatalyst. nih.gov This enamine then undergoes a Michael addition with a nitroalkene, followed by a series of cyclization steps to yield the final product. nih.gov
The mechanism of the ring expansion used in the synthesis of (±)-phyllantidine was evaluated both computationally and experimentally. nih.gov Computational investigations at the RB3LYP/6–311 + G* level of theory were used to understand the regiochemical outcome of the ring expansion. nih.gov These studies revealed that inductively withdrawing oxygen substituents adjacent to the migrating center could override the intrinsic migratory aptitude of the more substituted carbon. nih.gov
The inherent ring strain in four-membered rings like oxetanes influences their reactivity. acs.org The puckering of the oxetane (B1205548) ring and the bond angles are key factors that determine its behavior in chemical reactions. acs.org Similarly, the conformational dynamics of the this compound core would be a critical aspect in understanding its reaction mechanisms.
Comparative Studies with Analogous Bicyclic Systems
Comparative Analysis of Synthetic Accessibility with other Bicyclo[3.3.1]nonane Heteroanalogues
The synthesis of the bicyclo[3.3.1]nonane framework is well-established, with numerous strategies available for creating the core structure and introducing heteroatoms. rsc.org Common methods include intramolecular condensation and cyclization reactions. thieme-connect.dersc.org For instance, the double Mannich reaction is a powerful tool for synthesizing di-aza systems like bispidine, and various cyclization strategies are used for oxa- and thia-analogues. acs.orgnih.gov
The synthesis of 6-Oxa-2,3-diazabicyclo[3.3.1]nonane would present unique challenges. The core difficulty lies in constructing the bicyclic system containing a hydrazine (B178648) (N-N) moiety within one of the six-membered rings. While methods for creating bicyclic hydrazines exist, often via cycloaddition or the cyclization of N-acylhydrazonium intermediates, integrating this with the formation of the second, oxygen-containing ring in a specific regiochemical arrangement is not a trivial task. documentsdelivered.comru.nl
The synthesis of other oxa-diaza bicyclo[3.3.1]nonane isomers, such as 9-oxa-3,7-diazabicyclo[3.3.1]nonane, has been reported, often in the context of medicinal chemistry as orexin (B13118510) receptor antagonists. google.com The synthesis of these compounds typically involves multi-step sequences starting from different precursors than those used for simple hydrazines. A plausible, though unproven, approach to the target molecule might involve the cyclization of a suitably functionalized piperidine (B6355638) or tetrahydropyran (B127337) ring that already contains precursors to the second ring's heteroatoms.
The table below compares general synthetic strategies for various bicyclo[3.3.1]nonane heteroanalogues.
| Compound Family | Common Synthetic Strategies | Key Challenges |
| Carbocyclic Bicyclo[3.3.1]nonanes | Robinson Annulation, Aldol (B89426) Condensation, Diels-Alder reactions. | Stereocontrol of substituents. |
| 3,7-Diazabicyclo[3.3.1]nonanes (Bispidines) | Double Mannich reaction of piperidones, aldehydes, and amines. researchgate.net | Control of N-substituents. |
| 9-Oxabicyclo[3.3.1]nonanes | Transannular cyclization of cyclooctene (B146475) derivatives. | Availability of suitable cyclooctene precursors. |
| Bicyclic Hydrazines | 1,3-Dipolar cycloaddition; Cationic ring closure of N-acylhydrazonium intermediates. ru.nl | Limited ability to vary substitution patterns. ru.nl |
| This compound | Hypothetical: Combination of hydrazine synthesis with ether cyclization. | Regio- and stereochemical control; stability of intermediates. |
Structural and Conformational Comparison with Bispidine (3,7-Diazabicyclo[3.3.1]nonane) and its Derivatives
The bicyclo[3.3.1]nonane skeleton can exist in three main conformations: a twin-chair (CC), a chair-boat (CB), and a twin-boat (BB). rsc.org For the parent hydrocarbon and many derivatives, the twin-chair (CC) conformation is the most stable.
However, in heteroanalogues, the conformational preference is strongly influenced by the nature and position of the heteroatoms. In bispidine (3,7-diazabicyclo[3.3.1]nonane) , the CC conformation is generally preferred. Yet, the introduction of bulky N-substituents or in systems like 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, a CB conformation is adopted to minimize steric hindrance and lone pair-lone pair repulsion between the nitrogen atoms. rsc.orgresearchgate.net
For the hypothetical This compound , the conformational landscape would be significantly different from that of bispidine. The most critical structural feature is the vicinal arrangement of the two nitrogen atoms (a hydrazine moiety). The repulsion between the lone pairs of electrons on these adjacent nitrogens would introduce considerable torsional strain. In simple cyclic hydrazines, the molecule adopts conformations that minimize this interaction. nih.gov This inherent strain from the N-N bond would likely destabilize the twin-chair (CC) conformation. It is highly probable that the molecule would adopt a chair-boat (CB) conformation, where the hydrazine-containing ring is in a boat form to alleviate the lone-pair repulsion, while the oxa-containing ring remains in a chair form.
The table below outlines the predominant conformations for selected bicyclo[3.3.1]nonane analogues.
| Compound | Predominant Conformation | Key Influencing Factors |
| Bicyclo[3.3.1]nonane | Twin-Chair (CC) | Minimal steric interactions. |
| Bispidine (3,7-Diazabicyclo[3.3.1]nonane) | Twin-Chair (CC) | Stable arrangement for N-H or small N-alkyl groups. researchgate.net |
| N,N'-Dialkylbispidines | Twin-Chair (CC) or Chair-Boat (CB) | Balance between sterics and electronic effects. |
| 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane | Chair-Boat (CB) | Repulsion between lone pairs of heavy atoms (S) at positions 3 and 7 (the "Hockey Sticks" effect). rsc.org |
| This compound | Hypothetical: Chair-Boat (CB) | Strong lone pair-lone pair repulsion of the adjacent N2-N3 hydrazine moiety. |
Differences in Electronic Properties and Reactivity Induced by Heteroatom Type and Position
The type and position of heteroatoms dramatically alter the electronic properties and reactivity of the bicyclo[3.3.1]nonane scaffold.
In bispidine , the nitrogen atoms at the 3 and 7 positions are spatially distant. Their lone pairs are available for protonation or coordination to metal ions, making bispidines useful as ligands in coordination chemistry. researchgate.net Their basicity and nucleophilicity are characteristic of secondary or tertiary amines.
In contrast, the proposed This compound structure presents a completely different electronic environment.
The Hydrazine Moiety: The adjacent nitrogen atoms at positions 2 and 3 would confer properties typical of hydrazines. This includes a potentially lower basicity compared to isolated amines due to the inductive effect of the adjacent nitrogen. The two nitrogen atoms could act as a bidentate ligand, chelating to metal centers. The N-N bond would also be susceptible to oxidative cleavage, a common reaction pathway for bicyclic hydrazines. thieme-connect.de
Positional Effects: The relative positioning of the diaza and oxa functionalities is critical. Unlike isomers such as 9-oxa-3,7-diazabicyclo[3.3.1]nonane where the heteroatoms are separated, the 2,3-diaza arrangement creates a localized, electron-rich hydrazine unit. This would likely be the most reactive site in the molecule for electrophilic attack or oxidation. The reactivity would be fundamentally different from that of bispidine, where reactions occur at two independent amine sites. For example, reactions involving electrophiles would likely target the hydrazine nitrogens, and the outcome could be influenced by the conformation and the accessibility of the lone pairs.
The following table compares the expected electronic features.
| Feature | Bispidine (3,7-Diaza) | This compound (Hypothetical) |
| Primary Functional Group | Two isolated secondary/tertiary amines | Hydrazine and an ether |
| Basicity | Typical of secondary/tertiary amines | Likely lower than isolated amines due to adjacent N atoms |
| Nucleophilicity | Nucleophilic at both nitrogen atoms | Nucleophilic at the hydrazine moiety |
| Reactivity Hotspot | Protonation/alkylation at N3 and N7 | Oxidation/alkylation/chelation at the N2-N3 unit |
| Intramolecular Interactions | Potential for transannular interactions if substituted | Strong N-N lone pair repulsion; potential H-bonding with the O6 atom |
Potential Applications As Chemical Scaffolds and Building Blocks in Fundamental Research
Design of Conformationally Restricted Scaffolds
The bicyclo[3.3.1]nonane framework is a cornerstone in conformational analysis, providing a rich landscape of conformational possibilities, including the classic chair-chair, boat-chair, and boat-boat forms. researchgate.netacs.org The introduction of heteroatoms, as in 6-oxa-2,3-diazabicyclo[3.3.1]nonane, further influences the conformational preferences of the bicyclic system. The presence of the oxygen atom and the two nitrogen atoms can lead to specific intramolecular interactions that stabilize certain conformations over others. For instance, the "hockey sticks" effect, a repulsive interaction between the lone pairs of heteroatoms at the 3 and 7 positions, can favor a boat-chair conformation in some hetero-substituted bicyclo[3.3.1]nonanes. rsc.org
The rigid nature of the this compound scaffold is advantageous for designing molecules where precise control over the spatial orientation of substituents is crucial. This conformational restriction is a key feature in the design of biologically active molecules and functional materials. The predictable geometry allows for the systematic study of structure-activity or structure-property relationships.
Table 1: Conformational Features of Hetero-Substituted Bicyclo[3.3.1]nonanes
| Compound/System | Predominant Conformation | Key Influencing Factors | Reference |
| 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane | Boat-Chair | Lone pair-lone pair repulsion (Hockey Sticks effect) | rsc.org |
| 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane | Boat-Chair | Lone pair-lone pair repulsion | rsc.org |
| 3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane | No strong preference for Boat-Chair | Reduced lone pair repulsion | rsc.org |
| Protonated 3-azabicyclo[3.3.1]nonane | Dihydrogen bond formation | Close proximity of -CH and -HN+ hydrogens | rsc.org |
Utility in Asymmetric Synthesis and Catalysis
The chiral nature of many substituted bicyclo[3.3.1]nonane derivatives has made them attractive targets and tools in asymmetric synthesis. rsc.orgnih.gov While direct applications of this compound in catalysis are not extensively documented, its structural motifs are relevant to the design of chiral ligands and catalysts. The fixed spatial arrangement of the nitrogen and oxygen atoms can provide a well-defined coordination environment for metal catalysts.
The principles of asymmetric catalysis often rely on the transfer of chirality from a catalyst to a substrate. The rigid framework of this compound can serve as a backbone for chiral ligands, where appended coordinating groups can create a chiral pocket around a metal center, thereby directing the stereochemical outcome of a reaction. The development of synthetic routes to enantiomerically pure bicyclo[3.3.1]nonane derivatives is an active area of research, with methods like organocatalyzed tandem desymmetrization and intramolecular aldolization being employed for related azabicyclic systems. nih.gov
Scaffolds for Molecular Recognition Studies (e.g., Ion Receptors, Molecular Tweezers)
The cleft-like shape of the bicyclo[3.3.1]nonane framework has been a source of inspiration for the design of synthetic receptors capable of molecular recognition. rsc.orgnih.gov Molecules like Tröger's base and Kagan's ether, which share the bicyclic core, have demonstrated applications as ion receptors and molecular tweezers. rsc.org The this compound scaffold, with its strategically placed heteroatoms, offers potential for the development of new host molecules.
The nitrogen atoms of the diazabicyclo moiety can act as hydrogen bond donors or acceptors, while the ether oxygen can also participate in host-guest interactions. By functionalizing the bicyclic core with appropriate recognition units, it is possible to create receptors that selectively bind to specific ions or neutral molecules. The conformational rigidity of the scaffold helps in pre-organizing the binding sites for efficient and selective complexation. For example, derivatives of the related 3,7-diazabicyclo[3.3.1]nonane (bispidine) have been studied for their basicity and potential as proton sponges, a property relevant to molecular recognition. acs.org
Precursors for Advanced Organic Materials or Supramolecular Assemblies
The well-defined three-dimensional structure of this compound makes it a suitable building block for the construction of advanced organic materials and supramolecular assemblies. The ability to introduce functional groups at specific positions on the bicyclic framework allows for the programmed self-assembly of these units into larger, ordered structures.
For instance, the introduction of polymerizable groups could lead to the formation of polymers with a rigid and regular backbone, potentially endowing them with unique thermal or mechanical properties. Furthermore, the incorporation of chromophores or other photoactive moieties could lead to materials with interesting optical or electronic properties. The principles of crystal engineering can be applied to direct the packing of these molecules in the solid state, leading to the formation of porous materials or materials with specific non-linear optical responses. The development of exo-tridentate tris-pyridine ligands from a related 3-oxa-1,5-diazabicyclo[3.3.1]nonane core illustrates how these scaffolds can be used to construct polynuclear coordination compounds. lew.ro
Development of Ligands for Coordination Chemistry and Metal Complexes
The presence of multiple heteroatoms makes this compound and its derivatives attractive ligands for coordination chemistry. The nitrogen and oxygen atoms can act as donor sites for a wide variety of metal ions. The rigid bicyclic framework imposes constraints on the coordination geometry around the metal center, which can lead to complexes with specific catalytic activities or physical properties.
The related bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold is a well-known chelating ligand that forms stable complexes with transition metals like copper(II), nickel(II), palladium(II), and zinc(II). researchgate.nettandfonline.com The rigidity of the bispidine scaffold dictates the size of the coordination cavity, leading to selective complexation. researchgate.net Similarly, derivatives of this compound could be designed to act as bidentate or tridentate ligands, depending on the substitution pattern. The resulting metal complexes could find applications in areas such as catalysis, magnetic materials, and bioinorganic chemistry. For example, a new exo-tridentate tris-pyridine ligand derived from 3-oxa-1,5-diazabicyclo[3.3.1]nonane has been synthesized and used to create a dinuclear copper(II) complex. lew.ro
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Key Intermediate | Reference |
|---|---|---|---|---|
| Base-mediated cyclization | NaOH | 35–50 | Carbocation intermediates | |
| Acid-catalyzed dimerization | TFA | 50–82 | Thietane derivatives |
Advanced: How can computational modeling resolve contradictions in the pharmacological activity of 6-Oxa-2,3-diazabicyclo derivatives?
Methodological Answer:
Discrepancies in receptor binding data (e.g., AMPA or orexin receptors) arise from stereoelectronic effects and substituent positioning. Strategies include:
- Molecular docking : Simulate ligand-receptor interactions to identify binding poses. For example, tricyclic 3,7-diazabicyclo derivatives bind to AMPA receptors at unique modulator sites compared to linear analogs .
- QM/MM simulations : Quantify energy barriers for conformational changes in the bicyclo framework, explaining variations in IC₅₀ values .
Case Study : Derivatives with 6-Oxa substitutions showed reduced hydrophobicity, altering AMPA receptor affinity by 15–20% compared to sulfur analogs .
Basic: What spectroscopic techniques confirm the structure of this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Distinct signals for bridgehead protons (δ 3.5–4.2 ppm) and carbonyl carbons (δ 170–180 ppm) confirm bicyclic geometry .
- IR spectroscopy : Stretching vibrations at 1650–1750 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) validate functional groups .
- GC-MS : Headspace analysis detects residual solvents (e.g., methanol) with LOD ≤ 0.1 ppm, critical for purity validation .
Advanced: How do stereochemical factors influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric hindrance : Axial substituents at C2/C3 hinder oxidative addition in Suzuki-Miyaura couplings, reducing yields by 30–40% compared to equatorial analogs .
- Electronic effects : Electron-withdrawing groups (e.g., carbonyls) at C6 stabilize transition states in Buchwald-Hartwig aminations, improving yields to >75% .
Resolution Strategy : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce desired stereochemistry during cyclization .
Basic: What functional groups in this compound dictate its reactivity in medicinal chemistry?
Methodological Answer:
- Oxygen bridge (6-Oxa) : Enhances metabolic stability by reducing cytochrome P450 oxidation compared to all-carbon analogs .
- Diazabicyclic core : The nitrogen atoms facilitate hydrogen bonding with kinase ATP pockets (e.g., FGFR inhibitors), with Ki values < 10 nM .
Table 2: Functional Group Impact
| Group | Role in Reactivity | Example Application | Reference |
|---|---|---|---|
| 6-Oxa | Metabolic stability | Kinase inhibitor design | |
| Diazabicyclic N | Hydrogen bonding | AMPA receptor modulation |
Advanced: What strategies address low yields in stereoselective syntheses of 6-Oxa-2,3-diazabicyclo frameworks?
Methodological Answer:
- Dynamic kinetic resolution (DKR) : Use chiral catalysts (e.g., BINOL-phosphoric acids) to bias ring-closing pathways, achieving enantiomeric excess (ee) > 90% .
- Solvent engineering : Mixtures of THF/H₂O (4:1) improve solubility of intermediates, increasing yields by 20% in annulation reactions .
Data Contradiction Note : While DKR works for small substituents, bulky groups (e.g., tert-butyl) require low temperatures (-78°C) to prevent racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
